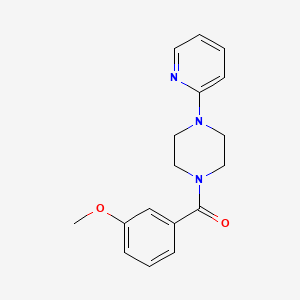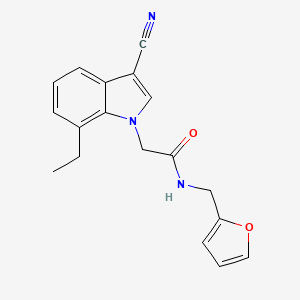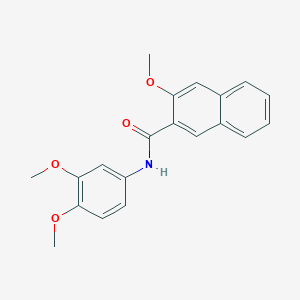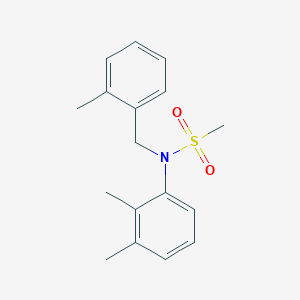![molecular formula C15H15N3O5S B5822234 N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide, also known as MNNG, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a potent DNA alkylating agent that has been shown to induce mutations in various organisms.
作用机制
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide acts by alkylating DNA at the O^6 position of guanine, which leads to the formation of O^6-methylguanine. This modified base can pair with thymine instead of cytosine during DNA replication, leading to a G:C to A:T transition mutation. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been shown to induce other types of mutations, including frameshift mutations and base substitutions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide depend on the dose and duration of exposure. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure has been shown to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. In vivo studies have shown that N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure can lead to the development of tumors in mice.
实验室实验的优点和局限性
One advantage of using N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide in lab experiments is its ability to induce specific types of mutations, which can be useful for studying the effects of DNA damage on cellular processes. However, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide is a potent mutagen and can be toxic to cells at high doses. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide can be unstable in solution and requires careful handling to ensure accurate dosing.
未来方向
There are several future directions for research on N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the development of new methods for detecting N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide-induced mutations in DNA. Another area of interest is the study of the effects of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide exposure on epigenetic modifications such as DNA methylation. Additionally, N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide could be used as a tool for studying the effects of DNA damage on aging and age-related diseases.
合成方法
The synthesis of N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide involves the reaction of 4-methylbenzenesulfonyl chloride with 3-nitroaniline in the presence of a base such as triethylamine. The resulting product is then treated with glycine to form N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide. The purity of the compound can be confirmed using techniques such as NMR spectroscopy and HPLC.
科学研究应用
N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has been extensively used in scientific research due to its ability to induce mutations in DNA. It has been used as a mutagen in various organisms, including bacteria, yeast, and mammalian cells. N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide has also been used to study the effects of DNA damage on cellular processes such as DNA replication and repair.
属性
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-11-5-7-14(8-6-11)24(22,23)17(10-15(16)19)12-3-2-4-13(9-12)18(20)21/h2-9H,10H2,1H3,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSBUQIEZPCUKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)

![5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5822166.png)

![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)

![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
